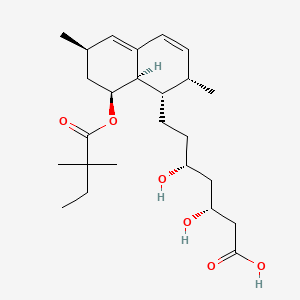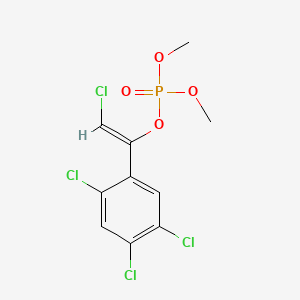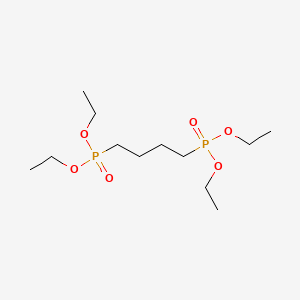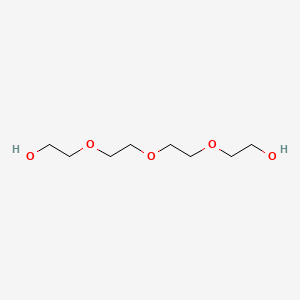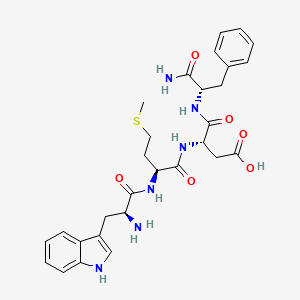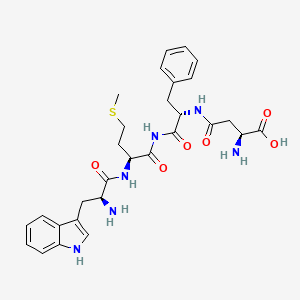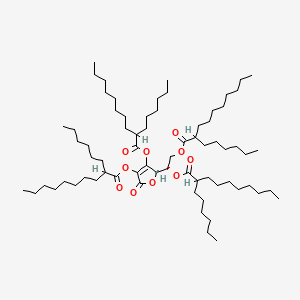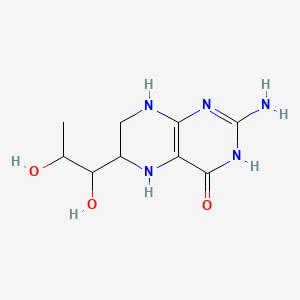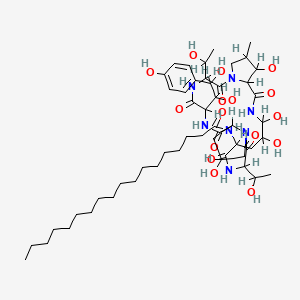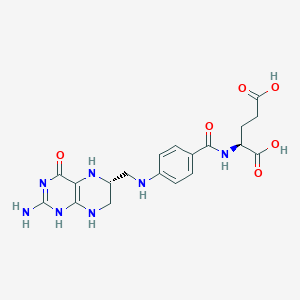
范氧宁
描述
范氧宁是一种新型化合物,以其对胸腺嘧啶合成酶的强效抑制而闻名,胸腺嘧啶合成酶是 DNA 合成中至关重要的酶。
科学研究应用
范氧宁有几种科学研究应用:
作用机制
范氧宁通过与钒形成络合物来发挥其作用,然后抑制胸腺嘧啶合成酶。 这种抑制对脱氧尿苷酸具有竞争性,但对 5,10-亚甲基四氢叶酸不具有竞争性 . 范氧宁的邻苯二酚基团对其抑制活性至关重要 .
类似化合物:
甲氨蝶呤: 另一种用于癌症治疗的胸腺嘧啶合成酶抑制剂。
培美曲塞: 一种多靶点抗叶酸,除其他酶外,还抑制胸腺嘧啶合成酶。
独特性: 范氧宁因其独特的结构而独一无二,包括对其活性至关重要的邻苯二酚基团。 与甲氨蝶呤和培美曲塞不同,范氧宁与钒形成络合物,增强其抑制效力 .
生化分析
Biochemical Properties
Vanoxonin plays a significant role in biochemical reactions by inhibiting thymidylate synthetase, an enzyme involved in the synthesis of thymidine monophosphate, a nucleotide required for DNA replication. The vanoxonin-vanadium complex exhibits a strong inhibition of thymidylate synthetase with an IC50 value of 0.7 µg/ml . This inhibition disrupts DNA synthesis, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells. Vanoxonin interacts with enzymes like thymidylate synthetase and proteins involved in DNA synthesis, forming a complex that inhibits the enzyme’s activity .
Cellular Effects
Vanoxonin exerts significant effects on various cell types and cellular processes. It has been shown to be cytotoxic to L1210 leukemia cells, with a minimum inhibitory concentration (MIC) of 25 µg/ml . Vanoxonin influences cell function by disrupting DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells. It also affects cell signaling pathways and gene expression related to DNA replication and repair .
Molecular Mechanism
The molecular mechanism of vanoxonin involves its binding to thymidylate synthetase, forming a vanoxonin-vanadium complex that inhibits the enzyme’s activity. This inhibition prevents the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), a critical step in DNA synthesis . The disruption of this pathway leads to a decrease in thymidine triphosphate (dTTP) levels, causing DNA damage and triggering apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of vanoxonin have been observed to change over time. Vanoxonin is relatively stable, with a shelf life of up to four years when stored at -20°C . Over time, its inhibitory effects on thymidylate synthetase remain consistent, but prolonged exposure can lead to degradation and reduced efficacy . Long-term studies have shown that vanoxonin can cause sustained inhibition of DNA synthesis and prolonged cytotoxic effects in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of vanoxonin vary with different dosages. At low doses, vanoxonin effectively inhibits thymidylate synthetase and reduces tumor growth without significant toxicity . At high doses, vanoxonin can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its therapeutic effects but increases the risk of toxicity .
Metabolic Pathways
Vanoxonin is involved in metabolic pathways related to DNA synthesis and repair. It interacts with enzymes such as thymidylate synthetase and cofactors involved in nucleotide metabolism . The inhibition of thymidylate synthetase by vanoxonin affects metabolic flux, leading to an accumulation of dUMP and a decrease in dTMP levels . This disruption in nucleotide balance can affect overall cellular metabolism and DNA replication .
Transport and Distribution
Vanoxonin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . Vanoxonin’s localization and accumulation in specific tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
Vanoxonin’s subcellular localization is primarily in the cytoplasm, where it interacts with thymidylate synthetase and other enzymes involved in DNA synthesis . It may also localize to the nucleus, where it can directly affect DNA replication and repair processes . The presence of targeting signals or post-translational modifications may direct vanoxonin to specific cellular compartments, enhancing its inhibitory effects on thymidylate synthetase .
准备方法
合成路线和反应条件: 范氧宁是通过一系列化学反应合成的,涉及 2,3-二羟基苯甲酸、L-苏氨酸和 L-Nω-羟基鸟氨酸的偶联。 合成涉及官能团的保护、选择性脱保护和偶联反应 .
工业生产方法: 范氧宁由细菌毛霉菌 hirsuta MG245-CF2 发酵工业生产。 然后使用色谱技术提取和纯化该化合物 .
反应类型:
常用试剂和条件:
氧化: 高碘酸盐通常用于涉及范氧宁的氧化反应.
水解: 盐酸用于范氧宁的水解.
主要产物:
氧化: 乙酸.
相似化合物的比较
Methotrexate: Another thymidylate synthetase inhibitor used in cancer treatment.
Pemetrexed: A multi-targeted antifolate that inhibits thymidylate synthetase among other enzymes.
Uniqueness: Vanoxonin is unique due to its specific structure, which includes a catechol group essential for its activity. Unlike methotrexate and pemetrexed, vanoxonin forms a complex with vanadium, enhancing its inhibitory potency .
属性
IUPAC Name |
(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S,3R)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O9/c1-9(22)14(20-16(26)11-5-3-7-13(24)15(11)25)17(27)19-12(18(28)29)6-4-8-21(30)10(2)23/h3,5,7,9,12,14,22,24-25,30H,4,6,8H2,1-2H3,(H,19,27)(H,20,26)(H,28,29)/t9-,12+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWDMHXDGAWLOA-LQJRIPTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201007192 | |
| Record name | N~5~-Acetyl-N~2~-(2-{[(2,3-dihydroxyphenyl)(hydroxy)methylidene]amino}-1,3-dihydroxybutylidene)-N~5~-hydroxyornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201007192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86933-99-5 | |
| Record name | Vanoxonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~5~-Acetyl-N~2~-(2-{[(2,3-dihydroxyphenyl)(hydroxy)methylidene]amino}-1,3-dihydroxybutylidene)-N~5~-hydroxyornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201007192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



